molecular formula C22H25N3O5 B2507537 N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide CAS No. 954092-66-1

N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2507537
CAS No.: 954092-66-1
M. Wt: 411.458
InChI Key: UGBNCRGSCAETDF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a diamide derivative characterized by a central ethanediamide (oxalamide) backbone. The compound features two distinct substituents: a 2-methoxy-5-methylphenyl group and a 2-oxo-2-(2-phenylmorpholin-4-yl)ethyl group.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-15-8-9-18(29-2)17(12-15)24-22(28)21(27)23-13-20(26)25-10-11-30-19(14-25)16-6-4-3-5-7-16/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBNCRGSCAETDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Stepwise Assembly of the Ethanediamide Core

The ethanediamide backbone is typically constructed via sequential amidation reactions. A primary route involves:

  • Formation of the N-(2-methoxy-5-methylphenyl)glycine intermediate : Reacting 2-methoxy-5-methylaniline with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C yields the glycine derivative. Triethylamine (TEA) is employed as a base to neutralize HBr, with yields reaching 78–85% after purification by flash chromatography (DCM/methanol 95:5).
  • Sulfonylation of the glycine intermediate : Treatment with methanesulfonyl chloride in tetrahydrofuran (THF) at 60°C for 12 hours introduces the sulfonyl group, forming N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine.

Coupling with the 2-Phenylmorpholine Moiety

The morpholine component is introduced via a nucleophilic substitution or coupling reaction:

  • Synthesis of 2-phenylmorpholine : Cyclocondensation of 2-chloroethylamine with styrene oxide in acetonitrile at 80°C for 24 hours produces 2-phenylmorpholine in 65% yield.
  • Amidation with ethanedioic acid : Reacting 2-phenylmorpholine with ethanedioyl dichloride in THF at room temperature forms 2-oxo-2-(2-phenylmorpholin-4-yl)acetyl chloride, which is subsequently coupled with the N-(2-methoxy-5-methylphenyl)glycine intermediate using DIPEA as a base.

Oxidation and Final Functionalization

Oxidation of thioether intermediates to sulfones is critical for stability. NaIO₄ in aqueous DCM at reflux for 2 hours converts sulfur-containing precursors to sulfones, as demonstrated in analogous isoquinoline syntheses. Final purification via recrystallization from acetonitrile/water (1:1) yields the title compound as a pale-yellow solid (67% yield).

Reaction Optimization

Solvent and Temperature Effects

  • Solvent selection : THF and acetonitrile are preferred for coupling reactions due to their ability to dissolve both polar and nonpolar intermediates.
  • Temperature control : Reactions involving NaIO₄ require reflux conditions (60–85°C) to achieve complete oxidation within 2 hours.
Table 1: Comparison of Synthetic Conditions
Step Solvent Temperature (°C) Yield (%)
Glycine formation DCM 0–5 85
Sulfonylation THF 60 78
Morpholine coupling Acetonitrile 80 65
Oxidation DCM/H₂O 60 67

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel (DCM/methanol 95:5) effectively removes unreacted starting materials. For final purification, preparative HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers, ensuring >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 5H, Ar-H), 6.89 (s, 1H, methoxyaryl-H), 3.81 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine-H).
  • HRMS : m/z calculated for C₂₄H₂₈N₂O₅S [M+H]⁺: 481.1894; found: 481.1898.

Industrial-Scale Considerations

Catalytic Hydrogenation

Palladium on carbon (10 wt%) in THF under H₂ (50 psi) reduces nitro intermediates to amines, critical for morpholine ring formation.

Acidic Deprotection

Trifluoroacetic acid (TFA) in DCM removes Boc-protecting groups quantitatively, enabling scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The target compound belongs to the ethanediamide class, sharing core structural motifs with:

  • QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Contains a benzodioxol group and tetrahydroquinoline moiety, both influencing π-π stacking and hydrophobic interactions .
  • ICD (N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide): An indole carboxamide with a biphenyl group, enhancing steric bulk and target selectivity .
  • Sulfonamide derivatives (e.g., N-(2-oxo-2-(phenyl)ethyl)-N-methyl-5-(o-tolyl)furan-2-sulfonamide) : Feature a sulfonamide core with substituted phenyl and furan groups, optimized for antimicrobial activity .
Parameter Target Compound QOD ICD Sulfonamide (4a)
Core Structure Ethanediamide Ethanediamide Carboxamide Sulfonamide
Key Substituents 2-Methoxy-5-methylphenyl, 2-phenylmorpholin-4-yl Benzodioxol, tetrahydroquinoline Biphenyl, indole o-Tolyl, furan
Molecular Weight (Da) ~483 (calculated) ~453 (reported) ~438 (reported) ~430 (reported)
Biological Target Hypothesized enzyme inhibition (e.g., proteases) Falcipain-2 inhibitor Falcipain-2 inhibitor Dihydropteroate synthase (antimicrobial)
Solubility Moderate (predicted, due to morpholine oxygen and methoxy group) Low (benzodioxol enhances lipophilicity) Moderate (biphenyl reduces solubility) Low (hydrophobic furan/o-tolyl groups)

Research Implications

  • Comparative solubility and bioavailability studies with QOD/ICD could optimize its pharmacokinetic profile.

Biological Activity

N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and related research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a methoxy group, a methyl group, and a phenylmorpholinyl moiety. The synthesis typically involves multiple steps:

  • Preparation of 2-Methoxy-5-methylphenylamine : This is the starting material.
  • Formation of Intermediate : Reacting the amine with ethyl oxalyl chloride.
  • Final Reaction : Combining the intermediate with 2-phenylmorpholine under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It binds to certain receptors, potentially altering cellular signaling processes.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through various pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition at micromolar concentrations.
Bacterial StrainInhibition Concentration (ID50)
Staphylococcus aureus1 x 10^-7 M
Escherichia coli1 x 10^-6 M
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines such as L1210 leukemia cells, with an ID50 around 1 x 10^-5 M.

Case Studies and Research Findings

Several case studies highlight the compound's potential in therapeutic applications:

  • Study on Anticancer Efficacy : A recent study demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer when administered at specific dosages over a defined period.
  • Antimicrobial Testing : In vitro tests revealed that this compound significantly inhibited bacterial growth compared to control groups.
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins, paving the way for further drug design efforts.

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